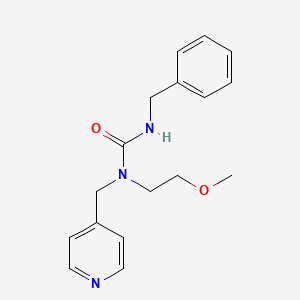

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a urea derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Aplicaciones Científicas De Investigación

Pyridylthiazole-based Ureas as ROCK Inhibitors

Research on pyridylthiazole-based ureas has identified a new class of potent inhibitors for Rho-associated protein kinases (ROCK1 and 2). These inhibitors, specifically those bearing a benzylic stereogenic center, have been found to have remarkable differences in activity. Derivatives with meta-positioned hydroxy, methoxy, and amino groups on the phenyl ring resulted in the most potent inhibitors. X-Ray crystallography was used to determine the binding mode of these inhibitors, explaining the observed differences in enantiomer series. These compounds demonstrated potent inhibition of ROCK in human lung cancer cells by suppressing the phosphorylation levels of the ROCK substrate MYPT-1 (Pireddu et al., 2012).

Association of N-(pyridin-2-yl),N'-substituted Ureas

The association of four N-(pyridin-2-yl),N'-R(1)-ureas with 2-amino-1,8-naphthyridines and benzoates has been studied through NMR spectroscopy and quantum chemical calculations. The study focused on the classical substituent effect on the association, revealing that a prerequisite for complex formation is breaking the intramolecular hydrogen bond in urea derivatives. Single-crystal X-ray diffraction confirmed the structure of the studied ureas in the crystalline state, aligning with the solution studies of ureas' self-association (Ośmiałowski et al., 2013).

Supramolecular Control of Conformation and Tautomerism

The design and preparation of Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative have been studied for their conformational equilibrium in urea moiety and tautomerism in the pyrimidine part. The compounds readily associate by triple hydrogen bonding with specific partners, showcasing tautomerism controlled by conformational state, which opens new possibilities in molecular sensing based on kinetic trapping effects (Kwiatkowski et al., 2019).

Synthesis and Biological Evaluation of Urea Derivatives

1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, developed through computer-aided design, demonstrated significant antiproliferative effects. One of the target compounds showed potent inhibitory activity, comparable to the positive-control sorafenib, establishing these derivatives as potential anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

Propiedades

IUPAC Name |

3-benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-22-12-11-20(14-16-7-9-18-10-8-16)17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGDRDLDVKWVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2439680.png)

![5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2439681.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B2439690.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2439693.png)

![ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2439695.png)

![1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439696.png)